4-(4-Aminophenoxy)piperidin-2-one
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Overview
Description
4-(4-Aminophenoxy)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenoxy)piperidin-2-one typically involves the reaction of 4-aminophenol with piperidin-2-one under specific conditions. One common method includes the use of a strong base to deprotonate the 4-aminophenol, followed by nucleophilic substitution with piperidin-2-one .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 4-chloronitrobenzene and piperidine. The process includes steps like nitration, reduction, and cyclization to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Aminophenoxy)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-(4-Aminophenoxy)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Aminophenoxy)piperidin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(4-Aminophenoxy)pyridinamide
- 4-(4-Aminophenoxy)phenylmethanone
- 4-(4-Aminophenoxy)benzoic acid
Comparison: 4-(4-Aminophenoxy)piperidin-2-one is unique due to its piperidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(4-aminophenoxy)piperidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-4,10H,5-7,12H2,(H,13,14) |
InChI Key |
HPKSKUOJTJEVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1OC2=CC=C(C=C2)N |
Origin of Product |
United States |
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